[Bis(trimethylsilyl)methyl][(2-methoxy-3-methylphenyl)methyl]phosphane
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Overview
Description
[Bis(trimethylsilyl)methyl][(2-methoxy-3-methylphenyl)methyl]phosphane is a unique organophosphorus compound It features a phosphane core bonded to a bis(trimethylsilyl)methyl group and a (2-methoxy-3-methylphenyl)methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(trimethylsilyl)methyl][(2-methoxy-3-methylphenyl)methyl]phosphane typically involves the reaction of a phosphane precursor with bis(trimethylsilyl)methyl and (2-methoxy-3-methylphenyl)methyl reagents under controlled conditions. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
[Bis(trimethylsilyl)methyl][(2-methoxy-3-methylphenyl)methyl]phosphane can undergo various chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the trimethylsilyl groups or the methoxy-methylphenyl group are replaced by other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
[Bis(trimethylsilyl)methyl][(2-methoxy-3-methylphenyl)methyl]phosphane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Its derivatives may be explored for potential biological activity, although specific applications in biology are less documented.
Industry: The compound can be used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which [Bis(trimethylsilyl)methyl][(2-methoxy-3-methylphenyl)methyl]phosphane exerts its effects involves interactions with various molecular targets. The phosphane group can act as a ligand, coordinating with metal centers in catalytic processes. The trimethylsilyl groups provide steric protection, influencing the reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
[Bis(trimethylsilyl)]selenide: Similar in structure but contains selenium instead of phosphorus.
3-Methoxyphenylboronic acid: Contains a methoxyphenyl group but differs in the functional group attached to the phenyl ring.
Uniqueness
[Bis(trimethylsilyl)methyl][(2-methoxy-3-methylphenyl)methyl]phosphane is unique due to the combination of its phosphane core with both trimethylsilyl and methoxy-methylphenyl groups. This unique structure imparts specific reactivity and stability characteristics, making it valuable in specialized applications.
Properties
CAS No. |
679406-54-3 |
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Molecular Formula |
C16H31OPSi2 |
Molecular Weight |
326.56 g/mol |
IUPAC Name |
bis(trimethylsilyl)methyl-[(2-methoxy-3-methylphenyl)methyl]phosphane |
InChI |
InChI=1S/C16H31OPSi2/c1-13-10-9-11-14(15(13)17-2)12-18-16(19(3,4)5)20(6,7)8/h9-11,16,18H,12H2,1-8H3 |
InChI Key |
YFHLIPPTVGJCMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CPC([Si](C)(C)C)[Si](C)(C)C)OC |
Origin of Product |
United States |
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